N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide]
Overview
Description
N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide], commonly known as HBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HBA is a bisamide compound that is synthesized through a multi-step process.
Scientific Research Applications
Anticancer Applications
- Synthesis and Molecular Docking Analysis for Anticancer Activity : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure analyzed. This compound showed potential as an anticancer agent through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Potential Pesticide Applications
- X-Ray Powder Diffraction Characterization for Pesticide Development : Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds similar to N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide, indicated their potential as pesticides. This was supported by new diffraction data (Olszewska et al., 2009).
Antibacterial, Antifungal, and Anticancer Applications
- Synthesis and Characterization for Multiple Applications : N-((Diphenylamino)methyl)acetamide and its complexes with certain metals have shown antibacterial, antifungal, and anticancer activities, suggesting a broad spectrum of potential applications for similar acetamide derivatives (Muruganandam et al., 2013).
Photopolymerization and Material Science Applications
- **Thioxanthone Attached Polyhedral Oligomeric Silsesquioxane (POSS) Nano-Photoinitiator**: A study synthesized a compound with properties similar to N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide], specifically 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide. This compound demonstrated significant potential in photopolymerization, contributing to the development of robust polymer/filler networks with enhanced thermal stability, relevant in material science applications (Batibay et al., 2020).
properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[6-[[2-(4-propan-2-ylphenoxy)acetyl]amino]hexyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O4/c1-21(2)23-9-13-25(14-10-23)33-19-27(31)29-17-7-5-6-8-18-30-28(32)20-34-26-15-11-24(12-16-26)22(3)4/h9-16,21-22H,5-8,17-20H2,1-4H3,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQRVJCUCVEGOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCCCCCNC(=O)COC2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.